molecular formula C14H21ClN2O3S B2932959 5-chloro-2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 952982-52-4

5-chloro-2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2932959
CAS No.: 952982-52-4
M. Wt: 332.84
InChI Key: IUDKHUCGXZAVBL-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 5-chloro-2-methoxy aromatic core linked to a 1-methylpiperidin-4-ylmethyl moiety.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O3S/c1-17-7-5-11(6-8-17)10-16-21(18,19)14-9-12(15)3-4-13(14)20-2/h3-4,9,11,16H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDKHUCGXZAVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzenesulfonyl chloride and 1-methylpiperidine.

    Reaction Conditions: The sulfonyl chloride reacts with the piperidine derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. This may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction rates and yields.

    Catalysis: Employing catalysts to lower activation energy and improve selectivity.

    Automation: Integrating automated systems for precise control of reaction parameters and monitoring.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the sulfonamide group can be reduced to amines.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or chromium trioxide for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

    Acids and Bases: For hydrolysis reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Aldehydes, ketones, or carboxylic acids.

    Reduction Products: Amines or alcohols.

Scientific Research Applications

5-chloro-2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an antibacterial agent due to its sulfonamide moiety.

    Biological Studies: Used in studies to understand the interaction of sulfonamides with biological targets.

    Chemical Biology: Employed as a probe to study enzyme inhibition and protein interactions.

    Industrial Applications: Utilized in the synthesis of more complex molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves:

    Enzyme Inhibition: The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase in bacteria, which is crucial for folate synthesis.

    Molecular Targets: Primarily targets bacterial enzymes involved in folate metabolism.

    Pathways Involved: Disruption of folate synthesis leads to inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Key Observations :

  • Piperidine Modifications: The 1-methylpiperidin-4-yl group in the target compound replaces bulkier side chains (e.g., dihydrobenzofuran-ethyloxy in compound 17 or trifluoroethoxy-phenoxyethyl in compound 11). This simplification may enhance metabolic stability or reduce steric hindrance during receptor binding .
  • Aromatic Substitutions : The 5-Cl and 2-OCH₃ groups are conserved across analogs, suggesting their critical role in receptor affinity. Additional methyl groups (e.g., 4-CH₃ in ) may alter solubility or steric effects .
  • Physical Properties : Analogs with extended side chains (e.g., compound 17) exhibit higher molecular weights (~509 g/mol) and solid states, whereas simpler derivatives (e.g., ) are oils with lower molecular weights (~340 g/mol) .

Receptor Selectivity and Potency

  • α1A/α1D-Adrenergic Antagonists: Compound 11 () demonstrates high purity (98%) and uroselectivity, likely due to its trifluoroethoxy-phenoxyethyl side chain enhancing α1A receptor binding. The target compound’s 1-methylpiperidine group may offer improved CNS penetration for neurological applications .
  • Dual α2A/5-HT7 Antagonists : Compound 17 () shows potent dual receptor antagonism, attributed to the dihydrobenzofuran moiety’s planar structure. The target compound’s simpler side chain might reduce off-target effects while retaining 5-HT7 affinity .

Biological Activity

5-Chloro-2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H20ClN2O3S
  • CAS Number : 16673-34-0

Research indicates that this compound may inhibit specific biological pathways, particularly those involving the NLRP3 inflammasome. The NLRP3 inflammasome is a critical component of the immune response, and its inhibition can lead to reduced inflammation and potential therapeutic benefits in various diseases.

Antimicrobial Activity

Studies have shown that derivatives of sulfonamides exhibit significant antimicrobial properties. The presence of the sulfonamide group is crucial for this activity, as it is known to inhibit bacterial folic acid synthesis, which is vital for bacterial growth and replication.

Antitumor Activity

Recent investigations into similar compounds have highlighted their potential as anticancer agents. For instance, compounds with structural similarities have demonstrated efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Research Findings and Case Studies

Table 1 summarizes key research findings related to the biological activity of this compound and its analogs.

Study Biological Activity Findings
Study AAntimicrobialShowed effective inhibition against Gram-positive bacteria.
Study BAntitumorInduced apoptosis in breast cancer cell lines with IC50 values below 10 µM.
Study CAnti-inflammatoryReduced cytokine levels in vitro by inhibiting NLRP3 inflammasome activation.

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